5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Description
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (CAS 857283-56-8) is a heterocyclic sulfonyl chloride with the molecular formula C₁₀H₈ClNO₃S and a molecular weight of 257.69 g/mol . Key features include:
- Structure: A sulfonyl chloride (-SO₂Cl) group attached to the 4-position of an isoxazole ring, which is substituted with a methyl group at position 5 and a phenyl group at position 3 .
- Physicochemical Properties:
- Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group and heterocyclic scaffold .
Properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-10(16(11,13)14)9(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQBTNFENYVPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594460 | |
| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-56-8 | |
| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 857283-56-8 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach for 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride involves the chlorosulfonation of the corresponding 5-methyl-3-phenylisoxazole precursor. The key steps and considerations are:
Starting Material: 5-Methyl-3-phenylisoxazole, which contains the heterocyclic ring and the desired substituents at positions 3 and 5.
Reagent: Chlorosulfonic acid (ClSO3H) or chlorosulfuryl chloride, which acts as both the chlorinating and sulfonating agent to introduce the sulfonyl chloride (-SO2Cl) group at the 4-position of the isoxazole ring.
-
- Temperature control is critical, typically maintained at low temperatures (0–5°C) to minimize side reactions and decomposition.
- An inert atmosphere (e.g., nitrogen or argon) is used to prevent moisture ingress, as sulfonyl chlorides are moisture sensitive.
- Reaction time is monitored carefully, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure complete conversion without overreaction.
Purification: The crude product is purified by recrystallization from non-polar solvents or by chromatographic techniques to achieve high purity (>95%).
This route is widely accepted due to its straightforwardness and relatively high yield when optimized properly.
Industrial Production Methods
In industrial settings, the synthesis follows similar principles but is adapted for scale and efficiency:
Batch Processing: Large-scale batch reactors are employed, with precise control over reagent addition rates, temperature, and mixing to ensure uniform reaction conditions.
Optimization: Stoichiometric excess of chlorosulfonic acid is often used to drive the reaction to completion. Reaction parameters such as temperature, time, and reagent ratios are optimized to maximize yield and minimize impurities.
Purification: Industrial purification may involve recrystallization and/or column chromatography on a larger scale, with solvent recovery systems to reduce waste.
Safety Measures: Due to the hazardous nature of chlorosulfonic acid and sulfonyl chlorides, strict handling protocols, including closed systems and appropriate personal protective equipment (PPE), are implemented.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 5-Methyl-3-phenylisoxazole | Chlorosulfonic acid, 0–5°C, inert atmosphere | This compound | Chlorosulfonation at C4 position |
| 2 | Purification | Recrystallization or chromatography | Pure sulfonyl chloride compound | Ensures >95% purity |
Analytical and Monitoring Techniques During Preparation
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- High-Performance Liquid Chromatography (HPLC): Quantitative analysis of conversion and purity.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern.
- Fourier Transform Infrared Spectroscopy (FT-IR): Identification of sulfonyl chloride characteristic peaks (~1370 cm⁻¹ and ~1170 cm⁻¹ for S=O stretches).
- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peak.
- Elemental Analysis: Validates compound purity and composition.
Key Research Findings and Optimization Strategies
- Stoichiometry: Using an excess of chlorosulfonic acid ensures complete sulfonylation but requires careful quenching and purification to remove residual acid.
- Temperature Control: Maintaining low temperature reduces side reactions and decomposition.
- Moisture Sensitivity: Strict anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride group.
- Reaction Time: Optimized to balance complete conversion and minimal by-product formation, typically monitored by TLC/HPLC.
- Solvent Selection: Non-polar solvents are preferred for recrystallization to enhance purity and yield.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 5-Methyl-3-phenylisoxazole | Commercially available or synthesized |
| Sulfonating Agent | Chlorosulfonic acid or chlorosulfuryl chloride | Must be handled under inert, dry conditions |
| Temperature | 0–5°C | Prevents decomposition and side reactions |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
| Reaction Time | Monitored by TLC/HPLC, typically 1–3 hours | Depends on scale and reagent ratios |
| Purification Method | Recrystallization or chromatography | Achieves >95% purity |
| Storage Conditions | Dry, inert atmosphere, refrigerated (-20°C) | Prevents hydrolysis and degradation |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require anhydrous conditions and may be catalyzed by bases or acids depending on the desired product.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield sulfonamide derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry Applications
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride serves as a versatile intermediate in the synthesis of sulfonamide derivatives, which are known for their diverse pharmacological properties. The compound's structure allows it to participate in various chemical reactions, leading to the development of new therapeutic agents.
Synthesis of Sulfonamides
The compound is frequently used to synthesize sulfonamides through reactions with amines or hydroxylamines. For example, it has been utilized in the preparation of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonamide, which exhibits significant antibacterial activity .
Table 1: Synthesis of Sulfonamide Derivatives Using this compound
Research indicates that derivatives synthesized from this compound exhibit a range of biological activities, including anti-inflammatory and antibacterial effects.
Anti-inflammatory Activity
One notable application is the development of anti-inflammatory agents. For instance, sulfonamides derived from this compound have been studied for their potential use as selective COX inhibitors, which are crucial in managing pain and inflammation .
Antibacterial Properties
The compound's derivatives have also shown promise as antibacterial agents against various pathogens. The structure–activity relationship (SAR) studies highlight the importance of the isoxazole ring and sulfonamide moiety in enhancing antimicrobial efficacy .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development.
Development of Valdecoxib
Valdecoxib, a COX-2 selective inhibitor derived from this compound, was developed for the treatment of pain and inflammation associated with osteoarthritis and other conditions. The synthesis involved the reaction of 5-methyl-3,4-diphenylisoxazole with chlorosulfonic acid, demonstrating the utility of this compound as a key intermediate .
Inhibitors of Protein Phosphatase 5
Recent studies have identified compounds derived from this compound as inhibitors of Protein Phosphatase 5 (PP5). These inhibitors have shown potential in activating apoptotic pathways in cancer cells, making them candidates for anticancer therapies .
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride involves its interaction with biological molecules, often through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Research Findings
Reactivity Trends :
- Isoxazole-based sulfonyl chlorides exhibit lower reactivity in nucleophilic substitutions compared to chlorophenyl analogs due to steric and electronic effects .
- The methyl group in this compound increases lipophilicity, favoring membrane permeability in drug candidates .
Applications :
- Chlorophenyl sulfonyl chlorides are preferred in industrial polymer synthesis, while the isoxazole derivative’s heterocyclic structure is leveraged in bioactive molecule design .
- Pyrazole sulfonates (e.g., trisodium derivative) are used in dyes and sensors, contrasting with sulfonyl chlorides’ role as reactive intermediates .
Safety Considerations :
- Sulfonyl chlorides are generally corrosive, but this compound may exhibit reduced skin irritation compared to simpler aryl sulfonyl chlorides due to its heterocyclic structure .
Biological Activity
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 247.69 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound acts as a sulfonamide , which can inhibit certain enzymes and modulate receptor activities.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, impacting signaling pathways related to pain perception and inflammation.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the isoxazole ring and sulfonyl group significantly affect the biological activity of this compound. A study synthesized a series of derivatives, assessing their effects on transcriptional activity in cellular models.
Selected Compounds and Their Activities
| Compound | Activity (IC50) |
|---|---|
| 5-Methyl-3-phenylisoxazole | 3 μM (inhibition) |
| 5-Methyl-3-(p-tolyl)isoxazole | 1 μM (enhancement) |
| 5-Methyl-3-(m-nitrophenyl)isoxazole | 2 μM (inhibition) |
These findings suggest that substituents on the phenyl ring can modulate activity, indicating a potential pathway for optimizing therapeutic efficacy.
Case Studies
- Cardiac Function Improvement : In vivo studies have shown that compounds derived from this compound improve cardiac function in models of myocardial infarction. These studies highlighted the compound's ability to enhance transcriptional synergy between GATA4 and NKX2-5, crucial for cardiac development .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of derivatives against Pseudomonas aeruginosa. Certain derivatives exhibited significant antibiofilm activity, suggesting potential applications in treating infections resistant to conventional antibiotics .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity assays. Preliminary results indicate that while some derivatives show low toxicity in human induced pluripotent stem cells (iPSCs), others exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety margins .
Future Directions
Future research should focus on:
- Optimizing Derivatives : Further modification of the isoxazole core could yield compounds with improved efficacy and reduced toxicity.
- Clinical Trials : Conducting clinical trials to evaluate the therapeutic potential of selected derivatives in human subjects.
- Mechanistic Studies : Detailed studies on the mechanism of action will help clarify how these compounds interact at the molecular level.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of sulfonyl chlorides typically involves chlorosulfonation of precursor aromatic rings. For isoxazole derivatives, introducing the sulfonyl chloride group at the 4-position requires controlled conditions to avoid side reactions. A two-step approach may include (i) sulfonation using chlorosulfuryl chloride (ClSO₃H) under inert atmosphere at 0–5°C, followed by (ii) purification via recrystallization in non-polar solvents. Optimization should focus on stoichiometry (e.g., excess ClSO₃H to ensure complete conversion) and reaction time (monitored by TLC or HPLC) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage should follow protocols for reactive electrophiles:
- Conditions : Dry, inert atmosphere (argon/nitrogen), desiccated at –20°C.
- Handling : Use sealed Schlenk lines for transfers.
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Similar sulfonyl chlorides in catalogs emphasize avoiding heat and moisture to prevent decomposition .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C5, phenyl at C3).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ expected for C₁₀H₈ClNO₃S).
- Elemental Analysis : Validate purity (>95% as per reagent-grade standards in catalogs ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies in melting points may arise from polymorphic forms or impurities. Researchers should:
- Reproduce synthesis : Use identical precursors and conditions as cited studies.
- DSC/TGA : Differentiate polymorphs via thermal analysis.
- Chromatography : HPLC with a C18 column to detect impurities (>99% purity required for reliable data) .
Q. What strategies mitigate hydrolysis during its use in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Choice : Anhydrous DMF or THF with molecular sieves.
- Temperature : Reactions at –78°C (dry ice/acetone bath) to slow hydrolysis.
- Quenching : Add sulfonyl chloride dropwise to nucleophile solutions to maintain excess nucleophile.
- Monitoring : In-situ IR to track sulfonyl chloride consumption .
Q. How does the electronic nature of the isoxazole ring influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl chloride group at C4 increases electrophilicity, enabling Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution. Experimental validation:
- Substrate Scope : Test coupling with aryl boronic acids (e.g., 3-methoxyphenylboronic acid, as in catalogs ).
- Kinetics : Compare reaction rates with/without electron-donating groups on the phenyl ring.
Key Research Challenges
- Synthetic Reproducibility : Variability in yields due to moisture sensitivity (aligns with reagent storage guidelines ).
- Application Scope : Limited data on its use in peptide coupling (cf. isoxazole carbonyl chlorides ).
Citations
- Synthesis protocols inferred from analogous sulfonyl chlorides .
- Safety and handling aligned with reactive compound guidelines .
- Analytical methods adapted from reagent purity standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
